Imepitoin

概述

描述

伊美匹坦是一种化学化合物,主要用作兽医抗惊厥药。它以治疗犬癫痫症和具有镇静作用而闻名。 伊美匹坦最初是为人类开发的,但由于吸烟者和非吸烟者之间不利的代谢差异,其人类使用开发被中止 .

作用机制

伊美匹坦作为γ-氨基丁酸A受体苯二氮卓受体部位的部分激动剂。与地西泮等完全激动剂相比,它与该部位的结合具有较低的内在效力。 伊美匹坦还以剂量依赖性方式阻断电压门控钙通道,这有助于其抗惊厥和镇静作用 .

生化分析

Biochemical Properties

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .

Cellular Effects

This compound partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, this compound increases GABA’s effects and helps to prevent seizures . This compound also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.

Molecular Mechanism

This compound acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .

Temporal Effects in Laboratory Settings

This compound has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .

Dosage Effects in Animal Models

Treatment with this compound should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .

Metabolic Pathways

The initial step of the metabolic degradation of this compound involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . This compound is extensively metabolized in the liver prior to elimination .

Transport and Distribution

This compound has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of this compound in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .

Subcellular Localization

This compound crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .

准备方法

合成路线及反应条件

伊美匹坦可以通过在非极性或弱极性非质子溶剂(如二甲苯)存在下,使4-氯苯胺、氯乙酸和尿素反应来合成。所得中间体1-(4-氯苯基)咪唑烷-2,4-二酮,然后在吗啉盐酸盐存在下与吗啉反应。 最终产物通过从二甲亚砜和甲醇中结晶获得 .

工业生产方法

伊美匹坦的工业生产遵循相同的合成路线,但经过优化以提高产量和成本效益。 该工艺包括高效制备中间体,然后与吗啉缩合,最后重结晶 .

化学反应分析

反应类型

伊美匹坦会发生多种化学反应,包括:

氧化: 伊美匹坦可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变伊美匹坦的化学结构,可能改变其药理特性。

取代: 伊美匹坦可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 各种试剂,包括卤素和亲核试剂,可以在适当条件下使用。

主要形成的产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生不同的氧化衍生物,而取代反应会产生各种取代的伊美匹坦化合物。

科学研究应用

伊美匹坦具有多种科学研究应用:

化学: 研究伊美匹坦的独特化学性质及其可能修饰以提高其功效。

生物学: 研究集中在其对神经递质受体的影响及其在治疗神经疾病方面的潜在用途。

医学: 伊美匹坦主要用于治疗犬癫痫和焦虑症。其在人类中的潜在用途也正在探索中。

相似化合物的比较

类似化合物

地西泮: 苯二氮卓受体部位的完全激动剂,具有更高的效力。

氯硝西泮: 另一种与地西泮具有类似作用的完全激动剂。

乙妥英: 一种与伊美匹坦结构相似的乙内酰脲类抗惊厥药。

独特性

伊美匹坦的独特性在于其在苯二氮卓受体部位的激动剂活性,这导致副作用较少,与完全激动剂相比,耐药性和依赖性潜力更低。 其阻断电压门控钙通道的能力也使其区别于其他抗惊厥药 .

生物活性

Imepitoin is a novel antiepileptic drug primarily developed for the treatment of idiopathic epilepsy in dogs. Its mechanism of action is linked to its GABAergic properties, which allow it to modulate neurotransmission in the central nervous system. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and potential anxiolytic effects.

Absorption and Distribution

This compound exhibits high enteral absorption, with studies showing approximately 92% absorption following oral administration. In beagle dogs, peak plasma concentrations (C_max) were observed to be between 14.9–17.2 μg/mL within 2-3 hours post-dosing at a rate of 30 mg/kg . The pharmacokinetic profile indicates that this compound can be effectively administered twice daily, with consistent timing relative to feeding recommended to optimize absorption.

Excretion

The primary route of excretion for this compound is fecal, with minimal renal excretion noted. Studies involving radiolabeled this compound demonstrated that after oral administration, the majority of the drug was excreted in feces, confirming its low systemic clearance and suggesting a favorable safety profile regarding drug-drug interactions .

Protein Binding

This compound shows moderate plasma protein binding at approximately 55% , which suggests that it may have a lower potential for interactions with other drugs that are highly protein-bound . Importantly, this compound does not significantly inhibit cytochrome P450 enzymes in vitro, indicating a low likelihood of metabolic interactions with other medications commonly used in veterinary practice .

Case Studies and Clinical Trials

Clinical evaluations have demonstrated that this compound is effective as both a monotherapy and an adjunctive treatment in dogs with refractory idiopathic epilepsy. A notable study compared high-dose (30 mg/kg) and low-dose (1 mg/kg) regimens, revealing superior anticonvulsant activity at the higher dose .

Summary of Clinical Findings:

| Study Type | Findings |

|---|---|

| Monotherapy | Effective in reducing seizure frequency in idiopathic epilepsy |

| Adjunctive Therapy | Improved seizure control when combined with phenobarbital |

| Safety Profile | Well-tolerated with minimal side effects reported |

Anxiolytic Effects

Emerging evidence suggests that this compound may also possess anxiolytic properties, potentially aiding in the management of stress-related behaviors in dogs. This effect is attributed to its action on GABAA receptors, similar to benzodiazepines . Further research is warranted to explore this aspect fully.

属性

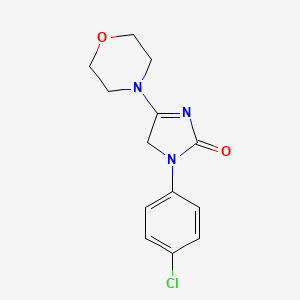

IUPAC Name |

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYCZKIFIHTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172160 | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188116-07-6 | |

| Record name | Imepitoin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMEPITOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]

A: Unlike full agonists, this compound does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]

A: Research suggests that this compound can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]

A: The molecular formula of this compound is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]

A: this compound exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []

A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of this compound, providing insights into its molecular geometry and interactions within the crystal lattice. []

- Low-affinity partial agonist: The specific arrangement of atoms in this compound allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]

A: this compound is commercially available in tablet form for oral administration in dogs. [, ]

A: this compound demonstrates high enteral absorption (92%) following oral administration. []

A: this compound has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.

A: this compound is primarily excreted through feces. [] In vitro studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []

A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []

A: Numerous studies demonstrate the efficacy of this compound in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, this compound showed comparable efficacy to phenobarbital in reducing seizure frequency. []

A: Yes, this compound has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]

A: While this compound demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued this compound due to lack of efficacy. [] Research on specific resistance mechanisms is limited.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。